2-Ethyl-5-methoxyisonicotinic acid
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Overview
Description
2-Ethyl-5-methoxyisonicotinic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of isonicotinic acid, characterized by the presence of an ethyl group at the second position and a methoxy group at the fifth position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-methoxyisonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the oxidation of 2-methyl-5-ethylpyridine using permanganate, which can yield nicotinic acid derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents, as well as reaction temperature and time, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-methoxyisonicotinic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The methoxy and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring.
Scientific Research Applications
2-Ethyl-5-methoxyisonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-methoxyisonicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Ethyl-5-methoxyisonicotinic acid include other derivatives of isonicotinic acid, such as:
- 2-Methyl-5-ethoxyisonicotinic acid
- 2-Ethyl-5-hydroxyisonicotinic acid
- 2-Propyl-5-methoxyisonicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which can confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-ethyl-5-methoxypyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H11NO3/c1-3-6-4-7(9(11)12)8(13-2)5-10-6/h4-5H,3H2,1-2H3,(H,11,12) |
InChI Key |
ZSNGGIKWOPYNPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=N1)OC)C(=O)O |
Origin of Product |
United States |
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